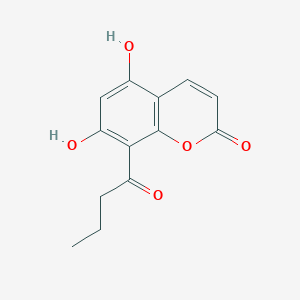
4-Acetamidophenyl (4-acetamidophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetamidophenyl (4-acetamidophenyl)acetate is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . It is an impurity of acetaminophen (paracetamol), which is widely used as an analgesic and antipyretic agent . The compound is characterized by its white to off-white solid appearance .
準備方法
Synthetic Routes and Reaction Conditions
4-Acetamidophenyl (4-acetamidophenyl)acetate can be synthesized through a two-step process starting from 4-aminophenol . The first step involves the acetylation of 4-aminophenol to form 4-acetamidophenol. This reaction typically uses acetic anhydride as the acetylating agent and is carried out under acidic conditions . The second step involves the esterification of 4-acetamidophenol with acetic acid or its derivatives to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
化学反応の分析
Types of Reactions
4-Acetamidophenyl (4-acetamidophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the compound back to its amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
科学的研究の応用
4-Acetamidophenyl (4-acetamidophenyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: As an impurity of acetaminophen, it is analyzed for its effects on the efficacy and safety of the drug.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of 4-acetamidophenyl (4-acetamidophenyl)acetate is related to its interaction with specific enzymes and molecular targets. It is known to inhibit hepatic N-acetyltransferase 2 (NAT2) and selectively inhibit cyclooxygenase-2 (COX-2) with an IC50 value of 25.8 μM . These interactions affect various biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
4-Acetamidophenol:
4-Nitrophenol: A compound with similar structural features but different chemical properties and applications.
Uniqueness
4-Acetamidophenyl (4-acetamidophenyl)acetate is unique due to its specific inhibitory effects on NAT2 and COX-2, which are not observed in all similar compounds . Its role as an impurity in acetaminophen also highlights its importance in pharmaceutical analysis and quality control .
特性
CAS番号 |
106664-49-7 |
|---|---|
分子式 |
C18H18N2O4 |
分子量 |
326.3 g/mol |
IUPAC名 |
(4-acetamidophenyl) 2-(4-acetamidophenyl)acetate |
InChI |
InChI=1S/C18H18N2O4/c1-12(21)19-15-5-3-14(4-6-15)11-18(23)24-17-9-7-16(8-10-17)20-13(2)22/h3-10H,11H2,1-2H3,(H,19,21)(H,20,22) |
InChIキー |
FOVVLUIOCIXUJS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate](/img/structure/B14328667.png)
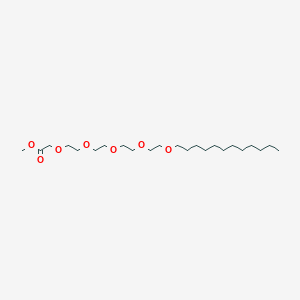
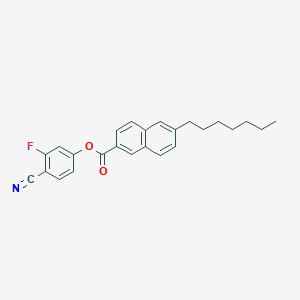

![5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one](/img/structure/B14328682.png)
![N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B14328691.png)
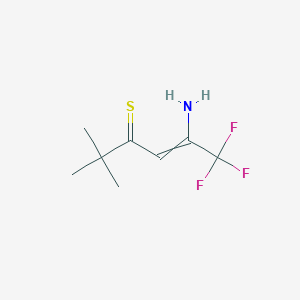
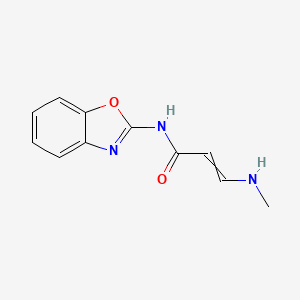
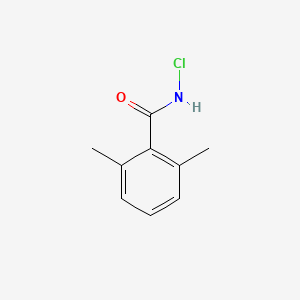
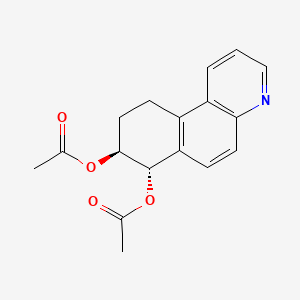

![2-Hexylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14328713.png)
![3-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-one](/img/structure/B14328714.png)
